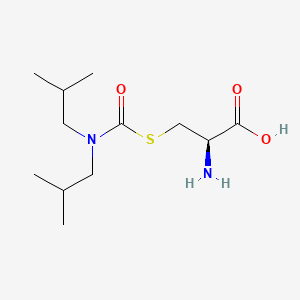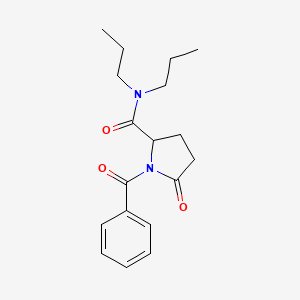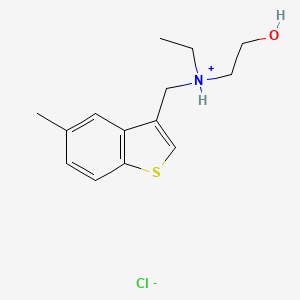
2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as thienobenzene derivatives. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of the ethanol group and the N-ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino group makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride typically involves the following steps:
Formation of the Thienobenzene Core: The synthesis begins with the formation of the thienobenzene core, which can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg synthesis.
Introduction of the N-Ethyl Group: The N-ethyl group is introduced through an alkylation reaction, where ethylamine is reacted with the thienobenzene derivative under basic conditions.
Attachment of the Ethanol Group: The ethanol group is introduced through a nucleophilic substitution reaction, where the thienobenzene derivative is reacted with ethylene oxide in the presence of a base.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Ethylene oxide in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylbenzo(b)thiophene: A related compound with similar structural features but lacking the ethanol and N-ethyl groups.
Ethanol, 2-(ethyl((5-fluorobenzo(b)thien-3-yl)methyl)amino)-, hydrochloride: A similar compound with a fluorine atom instead of a methyl group on the thienobenzene ring.
Uniqueness
2-(N-Ethyl-N-((5-methylbenzo(b)thien-3-yl)methyl)amino)ethanol hydrochloride is unique due to the presence of both the ethanol and N-ethyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
7349-43-1 |
|---|---|
Molekularformel |
C14H20ClNOS |
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
ethyl-(2-hydroxyethyl)-[(5-methyl-1-benzothiophen-3-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C14H19NOS.ClH/c1-3-15(6-7-16)9-12-10-17-14-5-4-11(2)8-13(12)14;/h4-5,8,10,16H,3,6-7,9H2,1-2H3;1H |
InChI-Schlüssel |
ZCWUBSFPAQOZSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCO)CC1=CSC2=C1C=C(C=C2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


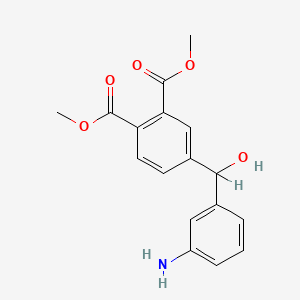
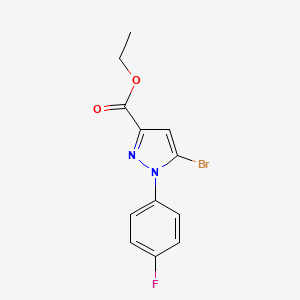
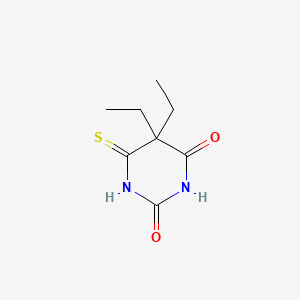
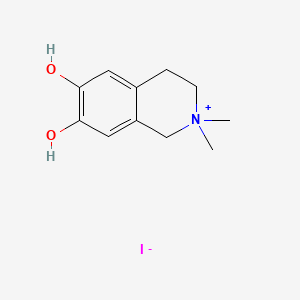
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
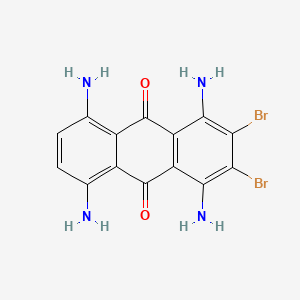
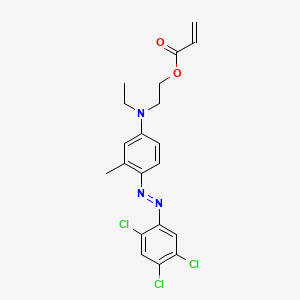

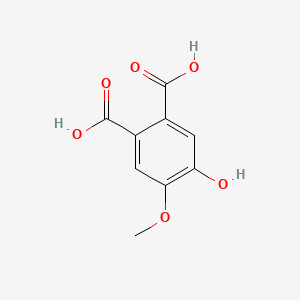
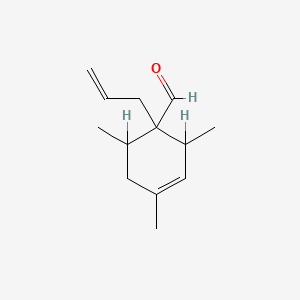
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

